Pyrazoloacridine

Hypoxia Solid Tumor Colon Cancer

Pyrazoloacridine (NSC 366140, PD 115934) is a uniquely differentiated 9-methoxy acridine derivative that cannot be functionally substituted by other topoisomerase inhibitors. Key differentiators: (1) 2.4-fold higher potency under hypoxia vs. normoxia—ideal for hypoxic tumor niche studies; (2) full activity retention in P-gp/MRP-overexpressing MDR lines—essential MDR benchmarking tool; (3) cytotoxicity against noncycling cells—critical for tumor dormancy and minimal residual disease research; (4) diminishes topo-DNA adducts rather than stabilizing them—unique mechanistic probe. Phase II-validated. For research use only.

Molecular Formula C19H21N5O3
Molecular Weight 367.4 g/mol
CAS No. 99009-20-8
Cat. No. B1679931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazoloacridine
CAS99009-20-8
Synonyms9-methoxy-N,N-dimethyl-5-nitropyrazolo(3,4,5-k)acridine-2(6H)-propanamine
NSC 366140
NSC 366140, methanesulfonate salt
NSC-366140
PD 115934
PD-115934
pyrazoloacridine
pyrazoloacridine mesylate
Molecular FormulaC19H21N5O3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC
InChIInChI=1S/C19H21N5O3/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19/h5-8,11,20H,4,9-10H2,1-3H3
InChIKeyHZCWPKGYTCJSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater > 10.12 (mg/mL)
Buffer, pH 4 > 9.99 (mg/mL)
Buffer, pH 9 < 0.67 (mg/mL)
Ethanol > 0.66 (mg/mL)
Dimethylacetamide 5.05 - 10.10 (mg/mL)
DMSO > 10.18 (mg/mL)
Chloroform < 0.68 (mg/mL)
Ethyl acetate < 0.67 (mg/mL)
t-BuOH < 0.67 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazoloacridine (CAS 99009-20-8) for Research: A Clinically-Advanced Acridine-Based DNA Intercalator and Dual Topoisomerase Inhibitor


Pyrazoloacridine (NSC 366140, PD 115934) is a synthetic 9-methoxy acridine derivative that acts as a DNA intercalating agent and dual inhibitor of topoisomerase I and II [1]. It belongs to the pyrazolo[3,4,5-kl]acridine class and is distinguished by a reducible 5-nitro substituent [2]. The compound has advanced to Phase II clinical trials for various solid tumors [3], demonstrating a well-characterized preclinical and clinical profile relevant for cancer research.

Why Pyrazoloacridine's Preclinical Selectivity Profile Prevents Simple In-Class Substitution


While other acridine derivatives like DACA (acridine-4-carboxamide) and imidazoacridinone C-1311 are also in clinical development, pyrazoloacridine possesses a unique combination of biological properties [1]. These include selective cytotoxicity against hypoxic cells, activity against noncycling cells, and retention of full potency in multidrug-resistant (MDR) cell lines [2][3]. This multi-faceted selectivity profile, linked to its specific chemical structure and mechanism of action, means it cannot be functionally substituted by other acridine-based intercalators or topoisomerase inhibitors. The following quantitative evidence demonstrates the precise, measurable differences that dictate specific experimental applications.

Quantitative Evidence for Pyrazoloacridine Differentiation: Hypoxia, MDR, and Noncycling Cell Activity


Hypoxia-Selective Cytotoxicity in Colon Adenocarcinoma

Pyrazoloacridine demonstrates quantifiable selectivity for hypoxic tumor cells, a property not uniformly shared across the acridine class. In direct comparison, the IC50 for pyrazoloacridine in hypoxic HCT-8 colon adenocarcinoma cells was 4.5 µM, which is 2.4-fold lower (more potent) than its IC50 of 10.7 µM in oxic HCT-8 cells [1][2]. This differential sensitivity suggests a mechanistic advantage in targeting the hypoxic core of solid tumors, where many standard chemotherapeutics lose efficacy.

Hypoxia Solid Tumor Colon Cancer

Retention of Cytotoxic Activity in Multidrug-Resistant Cells

Pyrazoloacridine's activity is maintained in cells with acquired multidrug resistance (MDR), a common limitation for many cytotoxic agents. Preclinical studies demonstrate that pyrazoloacridine retains full activity against cells overexpressing P-glycoprotein (P-gp) and the multidrug resistance-associated protein (MRP) [1]. This contrasts with many standard chemotherapeutics and even other acridine derivatives, which are often substrates for these efflux pumps. For example, studies specifically note its cytotoxic activity against doxorubicin-resistant cell lines [2]. While direct IC50 ratios for MDR vs. parental lines are not detailed in the core reference, the categorical statement of 'full activity' versus a known MDR phenotype (e.g., P-gp overexpression) represents a clear functional differentiation from pump-substrate analogs.

Multidrug Resistance P-glycoprotein Leukemia

Potent Cytotoxicity Against Noncycling Cells

Unlike many antiproliferative agents that primarily target actively dividing cells, pyrazoloacridine exhibits cytotoxicity against noncycling cells [1]. Early studies demonstrated that its potency against noncycling Chinese hamster ovary (CHO) cells was comparable to that observed against actively dividing cultures [2]. This is a critical differentiating feature, as it suggests potential activity against quiescent or dormant tumor cell populations, which are often responsible for disease relapse and are refractory to many standard-of-care agents. The ability to inhibit RNA synthesis preferentially over DNA synthesis in certain contexts is mechanistically linked to this property [2].

Cell Cycle Noncycling Cells Tumor Dormancy

Dual Topoisomerase I/II Inhibition with Diminished Adduct Formation

Pyrazoloacridine is a dual inhibitor of topoisomerase I and II, but its precise mechanism of enzyme inhibition appears distinct from classic topoisomerase poisons. Unlike agents like etoposide or camptothecin, which stabilize covalent topoisomerase-DNA cleavage complexes, pyrazoloacridine exerts its effects by diminishing the formation of these topoisomerase-DNA adducts [1]. This suggests a different molecular interaction that leads to catalytic inhibition rather than poisoning. In K562 myeloid leukemia cells, pyrazoloacridine inhibits topoisomerase I and II activity with a cellular IC50 of 1.25 µM after 24 hours [2]. While a direct comparison of adduct formation levels is not presented in the available primary literature, the described 'diminished formation' of adducts is a mechanistic differentiator from classic topoisomerase poisons.

Topoisomerase DNA Damage Mechanism of Action

Key Research Application Scenarios for Pyrazoloacridine (NSC 366140) Driven by its Differentiated Profile


Modeling the Hypoxic Tumor Microenvironment

Based on its quantified 2.4-fold higher potency in hypoxic HCT-8 cells versus oxic conditions [1], pyrazoloacridine is an ideal tool for in vitro and in vivo studies investigating drug activity within the hypoxic niche. It can be used as a positive control or experimental agent in assays designed to evaluate hypoxia-selective cytotoxicity, or to study how tumor hypoxia modulates response to DNA-damaging agents.

Investigating Multidrug Resistance Mechanisms

Given its documented retention of activity against P-glycoprotein and MRP overexpressing cell lines [2], pyrazoloacridine serves as a valuable reference compound for MDR research. It can be used to benchmark the MDR phenotype of new cell lines or to dissect resistance pathways that are not pump-mediated, thereby helping to isolate and study non-classical resistance mechanisms.

Targeting Quiescent and Noncycling Tumor Cell Populations

The proven cytotoxicity of pyrazoloacridine against noncycling CHO cells [3] makes it a critical reagent for experiments focused on tumor dormancy and minimal residual disease. Researchers can employ it to assess the susceptibility of quiescent cancer stem cells or to model therapeutic strategies aimed at eliminating the non-dividing fraction of tumors, which often evades conventional chemotherapy.

Elucidating Catalytic Topoisomerase Inhibition Pathways

Pyrazoloacridine's unique mechanism of diminishing topoisomerase-DNA adduct formation, rather than stabilizing them [4], positions it as a distinct molecular probe for studying topoisomerase biology. It can be used in biochemical and cellular assays to differentiate between catalytic inhibition and poisoning, and to investigate the downstream DNA damage response and repair pathways activated by this specific mode of enzyme interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazoloacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.